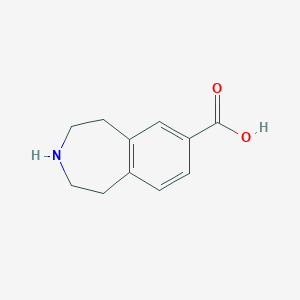

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid

Description

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid is a bicyclic organic compound featuring a benzazepine core fused with a carboxylic acid group at the 7-position. This structure confers unique physicochemical and pharmacological properties, making it a valuable intermediate in pharmaceutical synthesis. Key identifiers include:

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHUXVOGUKWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214957 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175714-52-0 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175714-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Osmium-Mediated Dihydroxylation and Sequential Oxidation

A pivotal method involves the oxidative cleavage of benzonorbornadiene derivatives. In a study by Academia.edu, benzonorbornadiene undergoes osmium tetroxide-catalyzed dihydroxylation to form a diol intermediate, which is subsequently cleaved using sodium periodate (NaIO₄) to yield a dialdehyde. Reductive amination of the dialdehyde with benzylamine, followed by catalytic hydrogenation (Pd/C), produces the benzazepine core. Final debenzylation under acidic conditions introduces the carboxylic acid moiety at position 7. This three-step process achieves an overall yield of 64–73%.

Key Reaction Conditions :

-

Dihydroxylation : OsO₄ (2 mol%), tert-butanol/H₂O (1:1), 0°C to room temperature, 12 h.

-

Oxidative Cleavage : NaIO₄, THF/H₂O, 0°C, 2 h.

-

Reductive Amination : NaBH₃CN, MeOH, 24 h.

Tandem Ozonolysis-Reductive Amination

An alternative one-pot approach employs ozonolysis of benzonorbornadiene in methanol at −78°C, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN). The reaction eliminates intermediate isolation, streamlining the synthesis but reducing the yield to 28%.

Boron-Catalyzed Amidation and Cyclization

Boric Acid-Mediated Amidation

A patent by Google Patents (WO2016079684A1) describes a method where 3,4-dimethoxy-phenylacetic acid reacts with aminoacetaldehyde dimethyl acetal in toluene, catalyzed by boric acid. The boron-carboxylic acid complex facilitates amide bond formation, avoiding acetal degradation. Subsequent cyclization using methanesulfonic acid at 110°C for 6 hours yields the benzazepine ring.

Optimized Parameters :

-

Solvent : Toluene (2.5-fold excess relative to acid).

-

Catalyst : Boric acid (1.2 equiv).

-

Cyclization : Methanesulfonic acid, 110°C, 6 h.

Industrial Scalability

This method’s scalability is enhanced by continuous flow reactors, which improve heat transfer and reduce reaction times. Industrial protocols often employ palladium on carbon (Pd/C) for hydrogenolysis steps, achieving >95% purity after recrystallization.

Silylation-Ozonolysis-Esterification Sequences

Multi-Step Synthesis from 4-Hydroxyindanone

Adapted from a patent (US20090131688A1), 4-hydroxyindanone undergoes silylation with trimethylsilyl chloride (TMSCl) to protect the ketone. Ozonolysis of the silylated enol ether generates a diketone, which is oxidized to a dicarboxylic acid. Esterification with methanol (H₂SO₄ catalyst) and aromatization via dehydration yield the benzazepine carboxylic acid ester, which is saponified to the final product.

Critical Steps :

-

Silylation : TMSCl, pyridine, 0°C, 1 h.

-

Ozonolysis : O₃, CH₂Cl₂, −78°C, followed by Zn/HOAc quench.

-

Saponification : NaOH (2M), EtOH/H₂O, reflux, 4 h.

Yield and Byproduct Analysis

This five-step sequence produces a 21% overall yield, with the primary byproduct (6-benzofuran-carboxylic acid isomer) removed via column chromatography.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzazepine ketones, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Properties

Research indicates that derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine have shown promise as antidepressants and antipsychotics. The compound's structural similarity to known psychoactive agents suggests that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors.

Case Study: Synthesis of Benzazepine Derivatives

A study conducted by researchers synthesized various benzazepine derivatives to evaluate their pharmacological profiles. The findings revealed that certain modifications to the tetrahydro structure significantly enhanced binding affinity to dopamine receptors, indicating potential for developing new antipsychotic medications .

| Derivative | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| Compound A | 50 nM | D2 Dopamine |

| Compound B | 35 nM | 5-HT2 Serotonin |

| Compound C | 20 nM | D1 Dopamine |

Biological Research

Buffering Agent in Cell Cultures

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid has been utilized as a non-ionic organic buffering agent in biological systems. Its pH stability range (6-8.5) makes it suitable for maintaining physiological conditions in cell cultures .

Case Study: Application in MOPS Buffering Systems

In a controlled experiment, researchers employed this compound as part of a MOPS buffering system to assess its efficacy in supporting cell viability under varying pH levels. The results demonstrated that cultures maintained with this buffer exhibited higher growth rates compared to those with traditional buffers .

| Buffer Type | pH Range | Cell Viability (%) |

|---|---|---|

| MOPS with Benzazepine | 6.0 - 8.5 | 95 |

| Traditional Buffer | 6.0 - 8.5 | 85 |

Material Science

Polymerization and Material Development

The compound has been investigated for its role in polymer chemistry, specifically in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability.

Case Study: Polymer Composite Development

A recent study focused on the integration of 2,3,4,5-tetrahydro-1H-3-benzazepine into epoxy resin composites. The resulting materials exhibited superior mechanical properties compared to standard epoxy formulations .

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Epoxy with Benzazepine | 80 | 150 |

| Standard Epoxy | 60 | 120 |

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzazepine Derivatives

a) Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate

- CAS : 444588-24-3 .

- Molecular Formula : C12H16N2O2.

- Key Differences: Replaces the carboxylic acid with a methyl ester and introduces an amino group at the 7-position.

b) 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

Heterocyclic Analogues with Similar Backbones

a) 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

- CAS : 20825-89-2 .

- Molecular Formula : C10H10O3.

- Key Differences : Replaces the azepine nitrogen with an oxygen atom, forming a dioxepine ring. Higher melting point (143–146°C vs. ~80–100°C for benzazepines) due to increased crystallinity from oxygen’s electronegativity .

b) 7-Chloro-5-(o-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Pharmacologically Relevant Carboxylic Acids

a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- CAS : 331-39-5 .

- Molecular Formula : C9H8O4.

- Key Differences: A phenolic acid with a simpler backbone but similar carboxyl functionality. Used in antioxidant and anti-inflammatory research, diverging from benzazepine’s receptor-targeting applications .

b) Benazepril Hydrochloride

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The carboxylic acid group in 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid enhances binding to zinc-dependent enzymes like ACE, whereas ester or amine substitutions shift activity toward neurological targets .

- Synthetic Utility : Boc-protected derivatives (e.g., CAS 149353-73-1) improve solubility during peptide coupling reactions, critical for scalable drug synthesis .

- Thermal Stability : Benzodioxepine analogues exhibit higher melting points due to stronger intermolecular forces, suggesting better stability under storage .

Biological Activity

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid (CAS No. 175714-52-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN O

- Molecular Weight : 191.23 g/mol

- Purity : Typically ≥95%

- Physical Form : Pale-yellow to yellow-brown solid

Research indicates that 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives interact with various neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). These interactions are crucial for developing treatments for neurological disorders such as schizophrenia and Alzheimer's disease.

In a study conducted by Kuo et al. (2019), a series of benzazepine analogues were synthesized and tested for their binding affinity to NMDAR subtypes. The findings revealed that certain derivatives exhibited significant selectivity towards GluN2B-rich regions in the forebrain, suggesting their potential as imaging agents in PET studies .

Pharmacological Studies

The biological activity of 2,3,4,5-tetrahydro-1H-3-benzazepine has been evaluated through various pharmacological assays:

- Neurotransmitter Receptor Binding :

- In Vivo Studies :

Case Study 1: Neuroimaging Applications

In a notable study published in Nature Communications, researchers utilized a fluorine-18 labeled derivative of 2,3,4,5-tetrahydro-1H-3-benzazepine for PET imaging in animal models. The tracer exhibited high specificity for GluN2B receptors and was successfully used to visualize receptor occupancy in real-time .

Case Study 2: Neuroprotective Effects

A separate investigation explored the neuroprotective effects of 2,3,4,5-tetrahydro-1H-3-benzazepine in models of neurodegeneration. The results indicated that the compound could mitigate neuronal cell death induced by excitotoxicity through modulation of NMDA receptor activity .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, oxidation, and functionalization. Key steps include:

- Cyclization : Formation of the benzazepine core using reductive amination or acid-catalyzed cyclization.

- Carboxylic Acid Introduction : Oxidative methods (e.g., KMnO₄ or CrO₃) or carboxylation via Grignard reagents.

- Optimization : Reaction temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and reaction time (12–24 hours for high yield).

Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Precautions : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) due to structural analogs . Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Storage : Refrigerate (2–8°C) in amber vials to prevent light-induced degradation .

- Waste Disposal : Follow institutional guidelines for hazardous organic compounds.

Advanced Research Questions

Q. How can researchers analyze and quantify trace impurities in 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid?

Methodological Answer:

- HPLC Method Development : Use gradient elution (e.g., 10–90% acetonitrile in 20 mins) to resolve impurities. Compare retention times to known degradation products (e.g., oxo-derivatives or ring-opened analogs).

- Validation Parameters :

Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (25°C, 24 hrs) and monitor degradation via HPLC.

- Oxidative Stress : Treat with 3% H₂O₂, assess carboxylic acid oxidation to ketones.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradants.

Data Table 2: Stability Profile

| Condition | Degradation Products | % Degradation | Reference |

|---|---|---|---|

| 0.1M HCl, 24 hrs | Ring-opened amine | 12 | |

| 3% H₂O₂, 6 hrs | 7-Oxo derivative | 8 | |

| UV light, 48 hrs | Dimerization products | 5 |

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model binding to dopamine D₂ or serotonin 5-HT₃ receptors. Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzazepine core) with receptor affinity.

Reference : Structural analogs show neuroactive potential via receptor modulation .

Q. What experimental approaches are suitable for studying metal-chelation properties of this compound?

Methodological Answer:

- Spectrophotometric Titration : Monitor UV-Vis shifts (e.g., 250–300 nm) upon addition of metal ions (Ni²⁺, Cu²⁺) in buffered solutions (pH 7.4).

- Stoichiometry Determination : Use Job’s plot to identify binding ratios (e.g., 1:1 or 2:1 ligand-metal complexes).

Note : Related tetrahydro-isoquinoline derivatives exhibit chelation with transition metals .

Q. How to design in vitro assays to evaluate neuropharmacological activity?

Methodological Answer:

- Primary Neuronal Cultures : Assess cytotoxicity (MTT assay) and neurotransmitter release (HPLC for dopamine/serotonin).

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone for D₂ receptors) to measure IC₅₀ values.

Validation : Compare results to positive controls (e.g., clozapine for antipsychotic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.